![molecular formula C9H16Cl2N4O B1382919 5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride CAS No. 1803593-49-8](/img/structure/B1382919.png)
5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride
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Description
5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride is a useful research compound. Its molecular formula is C9H16Cl2N4O and its molecular weight is 267.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Agent Development
A study by Tang et al. (2015) explored the design and synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, including compounds structurally similar to 5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride, as new anti-Mycobacterium tuberculosis agents. These compounds showed promising in vitro potency against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Tang et al., 2015).
Anticancer and Anti-Inflammatory Applications
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines with potential applications as anticancer and anti-5-lipoxygenase agents, indicating possible utility in inflammatory diseases (Rahmouni et al., 2016).
Antitumor Activities
Hafez et al. (2013) reported on the synthesis of pyrazolo[1,5-a]-pyrimidine derivatives and their evaluation for in vitro antitumor activities against various human cancer cell lines (Hafez et al., 2013).
Antimicrobial Activity
Abdallah and Elgemeie (2022) synthesized pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activity, highlighting their potential as RNA polymerase inhibitors (Abdallah & Elgemeie, 2022).
Synthesis Methods
Drev et al. (2014) studied the synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides, which may include methods applicable to the synthesis of 5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride (Drev et al., 2014).
Fluorescence Dyes
Chen et al. (2012) synthesized tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores, which could be related to the development of fluorescence dyes involving similar chemical structures (Chen et al., 2012).
properties
IUPAC Name |
5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.2ClH/c10-4-6-1-2-13-8(3-6)7(5-12-13)9(11)14;;/h5-6H,1-4,10H2,(H2,11,14);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJGPBIUZQELEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N)CC1CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride |
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